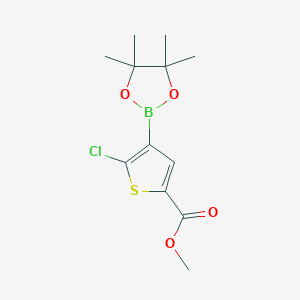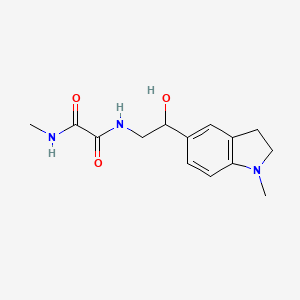
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide, also known as HIOC, is a synthetic compound with potential applications in scientific research. HIOC is a derivative of oxalamide and has been found to have a unique mechanism of action.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Organic Synthesis Applications
Research by Lim and RajanBabu (2011) highlights the use of asymmetric hydrovinylation in producing compounds that are precursors to various molecules, including pyrrolidinoindolines and enantiopure benzomorphans. This process demonstrates the importance of such chemical reactions in synthesizing complex organic molecules with potential pharmacological applications (Lim & RajanBabu, 2011).
Ocular Hypotensive Agents
Pamulapati and Schoenwald (2011) explored the ocular hypotensive effects of novel tetrahydroquinoline analogs, indicating the potential of such compounds in treating glaucoma. One of the studied compounds, MC4, showed significant potency in reducing intraocular pressure in rabbits, pointing to the relevance of chemical analogs in developing new ocular therapeutics (Pamulapati & Schoenwald, 2011).
Evaluation of Genotoxicity in New Drug Candidates
Dos Santos et al. (2011) assessed the in vivo genotoxicity of new lead compounds for treating sickle cell disease, providing a framework for evaluating the safety profiles of novel therapeutic agents. This study underscores the importance of genotoxicity assessment in the drug development process for identifying safer treatment alternatives (Dos Santos et al., 2011).
Polymer Synthesis for Biomedical Applications
Kobayashi, Mizutani, and Saegusa (1984) discussed the synthesis of polymers based on 2-(hydroxyphenyl)-2-oxazolines, showcasing the versatility of such chemical structures in creating polymers with potential biomedical applications, such as drug delivery systems (Kobayashi, Mizutani, & Saegusa, 1984).
Eigenschaften
IUPAC Name |
N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-15-13(19)14(20)16-8-12(18)10-3-4-11-9(7-10)5-6-17(11)2/h3-4,7,12,18H,5-6,8H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBGYLAZEMRTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

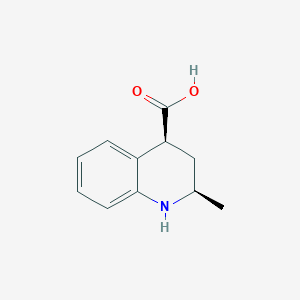
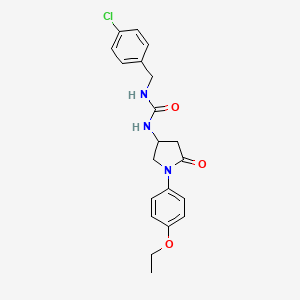

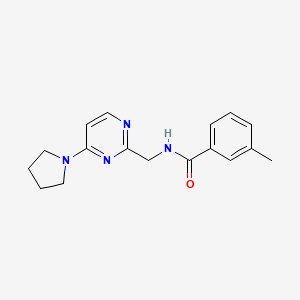
![N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2600949.png)
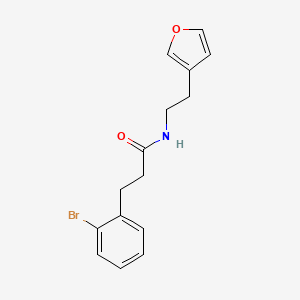
![2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2600953.png)
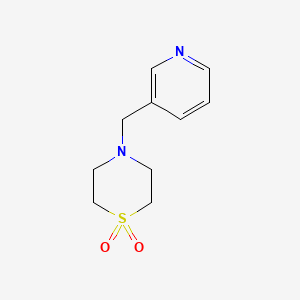
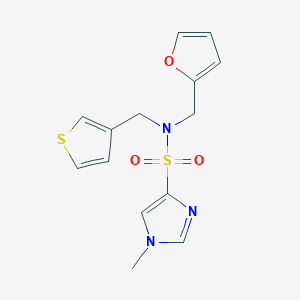
![2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2600958.png)
![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2600960.png)

